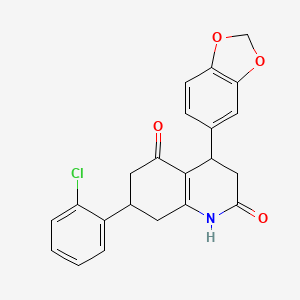

4-(1,3-benzodioxol-5-yl)-7-(2-chlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The molecule "4-(1,3-benzodioxol-5-yl)-7-(2-chlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione" represents a compound with potential importance in various fields of chemistry and pharmacology. Its structure suggests a complex interaction between different functional groups, which could impart unique physical and chemical properties.

Synthesis Analysis

Studies on related compounds have shown that these types of molecules can be synthesized through various methods, including cyclization reactions and the use of catalysts like ceric ammonium nitrite (CAN) for the cyclization of ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with 3-amino-5-methylisoxazole (E. Rajanarendar et al., 2010).

Molecular Structure Analysis

The molecular structure has been analyzed through various techniques, including X-ray crystallography, revealing details about the conformation, bond lengths, and angles within such molecules. For instance, related compounds exhibit π-π stacking interactions and hydrogen-bonded sheets, highlighting the importance of these interactions in the structural stability (Juan C Castillo et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest include interactions with nucleophiles and electrophiles, influenced by its functional groups. The presence of benzodioxole and quinolinedione moieties suggests reactivity towards cycloaddition reactions and potential for pharmaceutical applications (C. E. Crawforth et al., 1972).

Physical Properties Analysis

The physical properties of such molecules, including melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmacology. The detailed physical properties are often determined through spectroscopic methods and thermal analysis (Nuha Wazzan et al., 2016).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's molecular structure. Studies on similar compounds suggest significant potential for interactions with biological molecules, mediated by their chemical functionality (Y. Bodke et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A study by Rajanarendar et al. (2010) focused on the synthesis of related quinolinedione derivatives and their application in antimicrobial and mosquito larvicidal activities. The compounds exhibited good antibacterial and antifungal activity, with some proving lethal for mosquito larvae (Culex quinquefasciatus) (Rajanarendar et al., 2010).

Structural Studies and Chemical Interactions

Castillo et al. (2013) explored the crystal structure of similar compounds, revealing insights into the bond lengths and molecular interactions. These findings help understand the electron delocalization in fused tricyclic systems, which is crucial for designing molecules with desired chemical properties (Castillo et al., 2013).

Heterocyclic Quinone Methides Reactions

Research by Chauncey and Grundon (1990) on the reactions of heterocyclic quinone methides demonstrated the potential of such compounds in organic synthesis, particularly in Diels-Alder cycloadditions. These reactions are foundational for creating complex molecular architectures (Chauncey & Grundon, 1990).

Anticancer and Antifungal Analyses

Shaikh et al. (2017) synthesized a series of tetrazolylmethyl quinolines, conducting docking studies and screening for anticancer and antifungal activities. Some compounds exhibited high growth inhibition against specific cancer cell lines, highlighting the potential of quinoline derivatives in therapeutic applications (Shaikh et al., 2017).

Pharmaceutical Applications

Imamoto et al. (2012) developed rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This study underlines the importance of quinolinedione derivatives in the synthesis of chiral pharmaceutical ingredients, demonstrating their broad applicability in medicinal chemistry (Imamoto et al., 2012).

Eigenschaften

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-7-(2-chlorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNO4/c23-16-4-2-1-3-14(16)13-7-17-22(18(25)8-13)15(10-21(26)24-17)12-5-6-19-20(9-12)28-11-27-19/h1-6,9,13,15H,7-8,10-11H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTBJENOFPITGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC(=O)CC2C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-benzodioxol-5-yl)-7-(2-chlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-(3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5546702.png)

![4-[(2-ethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5546710.png)

![1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5546717.png)

![1-[2-(4-morpholinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5546724.png)

![[(1S)-2-(3,3-diphenyl-1-piperidinyl)-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5546729.png)

![N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)

![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)

![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)